molecular formula C12H19N3O B7516816 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide

Cat. No. B7516816
M. Wt: 221.30 g/mol
InChI Key: NMQPTXAFBIGZGR-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has been extensively studied in the field of neuroscience. CPPene is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which is involved in many cellular processes, including neuronal signaling and synaptic plasticity.

Mechanism of Action

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is a potent and selective inhibitor of PKC, which is involved in many cellular processes, including neuronal signaling and synaptic plasticity. PKC is activated by various stimuli, including neurotransmitters, growth factors, and hormones, and its dysregulation has been implicated in various neurological disorders. By inhibiting PKC, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide can modulate neuronal signaling and synaptic plasticity, leading to improved cognitive function and reduced symptoms in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce symptoms of neurological disorders, and modulate neuronal signaling and synaptic plasticity. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is its potent and selective inhibition of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in lab experiments. Additionally, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are many future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide. One direction is to further study its effects on neuronal signaling and synaptic plasticity, as well as its potential therapeutic applications for neurological disorders. Another direction is to study its safety and efficacy in humans, as well as its potential side effects. Additionally, further research could be done to improve the solubility and administration of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide in lab experiments.

Synthesis Methods

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylpyrazole with methyl iodide to form 1-methyl-4-methylpyrazolium iodide. This compound is then reacted with cyclopentanone to form 1-methyl-4-(cyclopent-2-en-1-yl)methylpyrazole. Finally, this compound is reacted with N-methylisatoic anhydride to form N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide.

Scientific Research Applications

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been extensively studied in the field of neuroscience due to its ability to inhibit PKC. PKC is involved in many cellular processes, including neuronal signaling and synaptic plasticity, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to improve cognitive function and reduce symptoms in animal models of these disorders, making it a promising candidate for further research.

properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14(8-10-7-13-15(2)9-10)12(16)11-5-3-4-6-11/h7,9,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQPTXAFBIGZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide

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